3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione features a dihydro-pyrrolo[3,4-d][1,2]oxazole dione core, substituted at three positions:
- Position 3: 4-(Benzyloxy)-3-methoxyphenyl (electron-donating benzyloxy and methoxy groups).
- Position 5: 4-Bromophenyl (bulky, electron-withdrawing bromine).
- Position 2: Phenyl (simple aromatic substituent).
This structure combines steric bulk, lipophilicity, and electronic modulation, making it distinct from related analogs.
Properties
Molecular Formula |
C31H25BrN2O5 |
|---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C31H25BrN2O5/c1-37-26-18-21(12-17-25(26)38-19-20-8-4-2-5-9-20)28-27-29(39-34(28)24-10-6-3-7-11-24)31(36)33(30(27)35)23-15-13-22(32)14-16-23/h2-18,27-29H,19H2,1H3 |
InChI Key |
HXMUMYVNZGBUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of aromatic groups: The aromatic groups are introduced via substitution reactions, often using reagents like bromobenzene and benzyloxybenzene under specific conditions.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure the desired compound’s purity.
Industrial production methods for such complex molecules are less common due to the intricate and multi-step nature of the synthesis. advancements in organic synthesis and automation may pave the way for more efficient production techniques in the future.
Chemical Reactions Analysis
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[4-(Benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The dihydro-pyrrolo[3,4-d][1,2]oxazole dione core is shared among analogs, but substituent variations significantly alter properties:
Physicochemical Properties
Available data for analogs (e.g., ) highlight trends:
- Molecular Weight : Ranges from ~450–500 g/mol for most analogs; the target is estimated at ~600 g/mol due to its benzyloxy group.
- logP : reports logP = 3.69, indicating moderate lipophilicity. The target’s benzyloxy group may elevate logP further .
- Aqueous Solubility : logSw = -3.79 () suggests poor solubility, a common challenge for such polyaromatic systems .
Biological Activity
3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in different biological systems, and related studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 585.4 g/mol. It features a pyrrolo[3,4-d][1,2]oxazole core structure fused with multiple aromatic groups, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C31H25BrN2O5 |
| Molecular Weight | 585.4 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes and receptors involved in various signaling pathways. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor Modulation: It could bind to receptors involved in inflammatory responses and cellular signaling.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:
-
Cell Viability Assays: The compound was tested on Huh7 cells (a hepatocellular carcinoma line) showing significant suppression of cell viability at concentrations above 5 μM after 24 hours.
Concentration (μM) Viability (%) 0 100 5 85 10 70 20 50 - Mechanisms of Action: The compound was shown to downregulate p53 and integrin α7 expression, which are critical in cancer metastasis and epithelial–mesenchymal transition (EMT) processes.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
-
Study on Huh7 Cells:
- Objective: To evaluate the anti-metastatic effects of the compound.
- Findings: It was found that treatment with the compound significantly inhibited migration and invasion in Huh7 cells through the downregulation of EMT markers such as Slug and MMP9.
- Conclusion: The findings suggest that this compound could serve as a therapeutic agent for hepatocellular carcinoma by targeting metastatic pathways.
-
In Vivo Studies:
- Preliminary studies indicate potential efficacy in animal models; however, comprehensive in vivo data are still required to confirm these findings.
Future Directions
Further investigations are essential to fully understand the pharmacokinetics and pharmacodynamics of this compound. Future research should focus on:
- Detailed mechanism studies to identify specific molecular targets.
- In vivo efficacy assessments to evaluate therapeutic potential.
- Exploration of structural analogs to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
